

An In-depth Technical Guide to Cy7: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Cy7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 7 (**Cy7**), a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details its chemical structure, key photophysical properties, and provides detailed protocols for its application in various experimental settings.

Core Concepts: Understanding Cy7

Cy7 is a heptamethine cyanine dye, a class of synthetic fluorescent molecules characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic moieties.^[1] This extended conjugated system is responsible for its absorption and emission properties in the near-infrared spectrum, typically with excitation maxima around 750 nm and emission maxima around 773-780 nm.^{[1][2]}

The significant advantage of operating in the NIR window (700-900 nm) lies in the minimal autofluorescence from biological tissues and reduced light scattering, allowing for deeper tissue penetration and a higher signal-to-noise ratio in in-vivo imaging applications.^[3]

Chemical Structure

The core structure of **Cy7** consists of two indolenine rings linked by a seven-carbon polymethine chain. Variations of this core structure exist to enhance properties like water solubility and reactivity.

- **Cy7**: The basic, non-sulfonated form, which is generally soluble in organic solvents like DMSO and DMF.[\[1\]](#)
- **Sulfo-Cy7**: Sulfonated versions of **Cy7** exhibit improved water solubility, making them ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[\[1\]](#) This also helps to prevent aggregation of labeled molecules.[\[1\]](#)
- **Cy7 NHS Ester**: This derivative incorporates an N-hydroxysuccinimide (NHS) ester reactive group, which readily forms stable amide bonds with primary amines on proteins and other biomolecules.[\[4\]](#)
- **PE-Cy7**: A tandem conjugate where Phycoerythrin (PE) is excited and transfers its energy to **Cy7**, which then emits in the far-red spectrum. This allows for excitation with common laser lines (e.g., 488 nm or 561 nm) while still obtaining emission in the NIR.[\[5\]](#)[\[6\]](#)

Chemical and Physical Properties

The photophysical properties of **Cy7** and its derivatives are crucial for their application in fluorescence-based assays. The following tables summarize key quantitative data for **Cy7** and its common variants.

Property	Unconjugated Cy7	Sulfo-Cy7 NHS Ester	PE-Cy7
Molar Extinction Coefficient (ϵ)	$\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$	$\sim 240,600 \text{ cm}^{-1}\text{M}^{-1}$ [7]	$\sim 1,960,000 \text{ cm}^{-1}\text{M}^{-1}$ [8]
Quantum Yield (Φ)	~ 0.3 [9]	Improved by $\sim 20\%$ vs. Cy7	Not typically reported for the tandem
Excitation Maximum (λ_{ex})	$\sim 750 \text{ nm}$ [2]	$\sim 750 \text{ nm}$ [10]	565 nm [6]
Emission Maximum (λ_{em})	$\sim 773 \text{ nm}$ [1]	$\sim 773 \text{ nm}$ [10]	778 nm [6]
Stokes Shift	$\sim 23\text{-}28 \text{ nm}$	$\sim 23 \text{ nm}$	213 nm
Molecular Weight	Varies by counter-ion	$\sim 844 \text{ g/mol}$ (Potassium salt) [10]	N/A
Solubility	Organic Solvents (DMSO, DMF) [1]	Water, DMSO, DMF [10]	Aqueous Buffers

Property	Cy7 NHS Ester
Molar Extinction Coefficient (ϵ)	$\sim 199,000 \text{ cm}^{-1}\text{M}^{-1}$ [9]
Quantum Yield (Φ)	~ 0.3 [9]
Excitation Maximum (λ_{ex})	$\sim 747 \text{ nm}$
Emission Maximum (λ_{em})	$\sim 764 \text{ nm}$ [9]
Reactive Group	NHS ester
Reactivity	Primary amines [9]

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving **Cy7**.

Protein and Antibody Labeling with Cy7 NHS Ester

This protocol describes the covalent conjugation of **Cy7** NHS ester to a protein or antibody.

Materials:

- Protein/antibody solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
- **Cy7** NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate
- Purification column (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

Procedure:

- **Protein Preparation:** Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), as these will compete for reaction with the NHS ester. If necessary, dialyze the protein against PBS overnight.
- **Dye Preparation:** Immediately before use, dissolve the **Cy7** NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- **Reaction Buffer Adjustment:** Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate. This slightly alkaline pH facilitates the reaction with primary amines.[\[1\]](#)
- **Conjugation Reaction:**
 - Calculate the required volume of the **Cy7** stock solution. A molar ratio of dye to protein of 10:1 to 15:1 is often a good starting point.[\[11\]](#)

- Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
 - Collect the fractions containing the purified conjugate.
- Characterization:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for **Cy7**).
 - Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye}]$ Where:
 - A_{max} is the absorbance at the dye's maximum absorption wavelength.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its A_{max} .
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max}).

In Vivo Imaging with Cy7-Labeled Probes

This protocol provides a general workflow for non-invasive in vivo imaging in a mouse model using a **Cy7**-labeled antibody.

Materials:

- **Cy7**-labeled antibody or other targeting probe
- Sterile, pyrogen-free PBS
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum)
- Syringes and needles for injection
- Animal model (e.g., tumor-bearing mouse)

Procedure:

- **Animal Preparation:** Anesthetize the mouse using isoflurane and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.
- **Probe Administration:**
 - Dilute the **Cy7**-labeled probe to the desired concentration in sterile PBS. A typical dose for an antibody is 1-10 mg/kg.
 - Inject the probe intravenously (e.g., via the tail vein) or intraperitoneally, depending on the experimental design. A typical injection volume is 100-200 μ L.
- **Image Acquisition:**
 - Acquire a baseline (pre-injection) image of the animal.
 - Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.^[12]
 - Set the imaging parameters:
 - Excitation filter: ~745 nm
 - Emission filter: ~800 nm

- Exposure time: Adjust to achieve a good signal without saturation (typically 0.5-5 seconds).
- Binning: Medium to high, to increase sensitivity.
- Ex Vivo Imaging (Optional):
 - At the final time point, euthanize the animal and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
 - Arrange the tissues in the imaging chamber and acquire a final image to confirm the in vivo signal distribution.[\[12\]](#)
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other tissues.
 - Quantify the fluorescence intensity (e.g., in average radiant efficiency) within each ROI at each time point.
 - Calculate the tumor-to-background ratio to assess the specificity of the probe.

Flow Cytometry with PE-Cy7 Conjugated Antibodies

This protocol outlines the steps for staining cells with a PE-Cy7 conjugated antibody for flow cytometric analysis.

Materials:

- PE-Cy7 conjugated antibody
- Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc block (optional, to reduce non-specific binding)
- Fixation/Permeabilization buffers (if staining intracellular targets)

- Flow cytometer

Procedure:

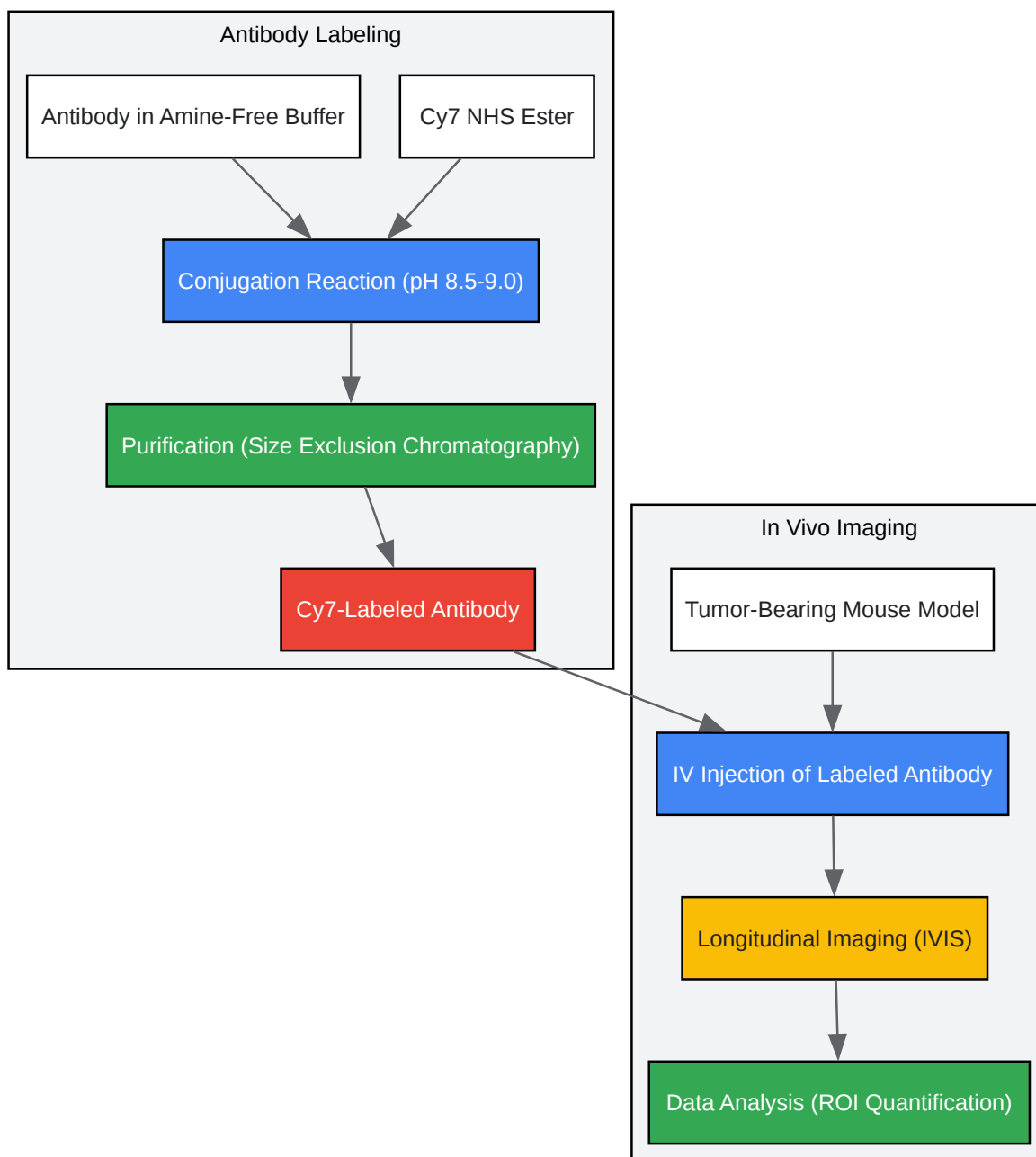
- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 to 1×10^7 cells/mL in cold staining buffer.
 - If necessary, perform red blood cell lysis.
- Fc Receptor Blocking (Optional):
 - Add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific binding of the antibody to Fc receptors on cells like macrophages and B cells.[\[13\]](#)
- Staining:
 - Add the PE-**Cy7** conjugated antibody to the cell suspension at the manufacturer's recommended concentration (or a previously titrated optimal concentration).
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 1-2 mL of cold staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant.
 - Repeat the wash step two more times.
- Fixation (Optional):
 - If the cells are not to be analyzed immediately, resuspend them in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and store at 4°C in the dark.

- Data Acquisition:
 - Resuspend the cells in an appropriate volume of staining buffer for analysis.
 - Acquire the data on a flow cytometer equipped with a laser that can excite PE (e.g., 488 nm or 561 nm) and a filter to detect the emission from **Cy7** (e.g., a 780/60 nm bandpass filter).[6]
 - Ensure proper compensation is set to account for any spectral overlap from other fluorochromes in a multicolor panel.

Visualization of Signaling Pathways and Workflows

The use of **Cy7**-labeled probes is instrumental in visualizing and understanding complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow: Antibody Labeling and In Vivo Imaging

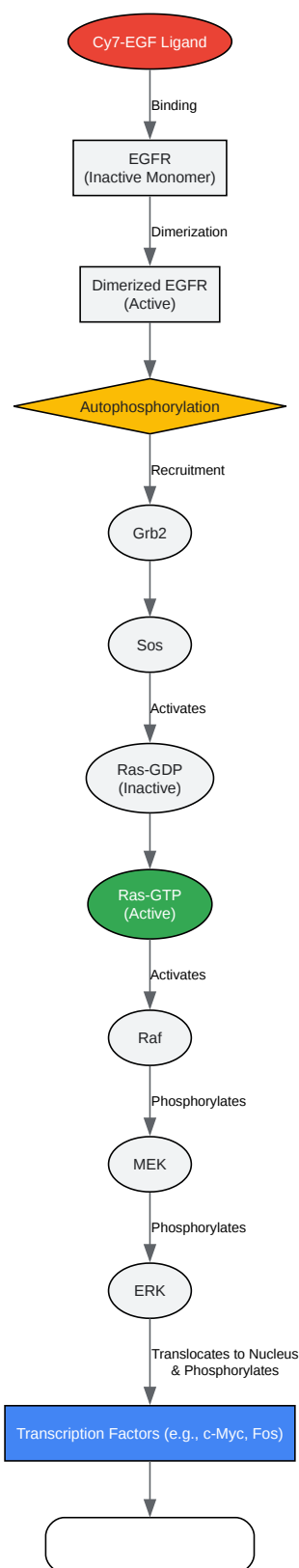


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Caption: Workflow for **Cy7**-antibody conjugation and subsequent in vivo imaging.

Signaling Pathway: Visualizing EGFR Activation

This diagram illustrates the use of a **Cy7**-labeled Epidermal Growth Factor (EGF) ligand to visualize the activation of the EGFR signaling pathway, which often leads to the MAPK cascade.



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Caption: EGFR signaling pathway initiated by a **Cy7**-labeled EGF ligand.

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